p-Toluidine, alpha-((p-bromophenyl)imino)-N-(2-chloroethyl)-N-(2-fluoroethyl)-
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Overview
Description
Benzenamine,4-[[(4-bromophenyl)imino]methyl]-n-(2-chloroethyl)-n-(2-fluoroethyl)- is a complex organic compound with significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine,4-[[(4-bromophenyl)imino]methyl]-n-(2-chloroethyl)-n-(2-fluoroethyl)- typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with aniline to form an imine intermediate. This intermediate is then reacted with 2-chloroethylamine and 2-fluoroethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzenamine,4-[[(4-bromophenyl)imino]methyl]-n-(2-chloroethyl)-n-(2-fluoroethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Benzenamine,4-[[(4-bromophenyl)imino]methyl]-n-(2-chloroethyl)-n-(2-fluoroethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Benzenamine,4-[[(4-bromophenyl)imino]methyl]-n-(2-chloroethyl)-n-(2-fluoroethyl)- involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the bromophenyl group may participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzenamine,4-[[(4-chlorophenyl)imino]methyl]-n-(2-chloroethyl)-n-(2-fluoroethyl)
- Benzenamine,4-[[(4-fluorophenyl)imino]methyl]-n-(2-chloroethyl)-n-(2-fluoroethyl)
- Benzenamine,4-[[(4-iodophenyl)imino]methyl]-n-(2-chloroethyl)-n-(2-fluoroethyl)
Uniqueness
The uniqueness of Benzenamine,4-[[(4-bromophenyl)imino]methyl]-n-(2-chloroethyl)-n-(2-fluoroethyl)- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromophenyl group, in particular, differentiates it from its analogs and contributes to its unique properties .
Properties
CAS No. |
1233-90-5 |
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Molecular Formula |
C17H17BrClFN2 |
Molecular Weight |
383.7 g/mol |
IUPAC Name |
4-[(4-bromophenyl)iminomethyl]-N-(2-chloroethyl)-N-(2-fluoroethyl)aniline |
InChI |
InChI=1S/C17H17BrClFN2/c18-15-3-5-16(6-4-15)21-13-14-1-7-17(8-2-14)22(11-9-19)12-10-20/h1-8,13H,9-12H2 |
InChI Key |
IZTDVWPJTVBVGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)Br)N(CCF)CCCl |
Origin of Product |
United States |
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